molecular formula C17H24O3 B1360734 2,2-Dimethyl-4-oxo-4-(4-pentylphenyl)butanoic acid CAS No. 951893-53-1

2,2-Dimethyl-4-oxo-4-(4-pentylphenyl)butanoic acid

Cat. No. B1360734
M. Wt: 276.4 g/mol
InChI Key: QHSLWSQQCPCJRA-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-4-oxo-4-(4-pentylphenyl)butanoic acid” is an organic compound with the molecular formula C17H24O3 . It is also known as DOPB.


Molecular Structure Analysis

The molecular weight of “2,2-Dimethyl-4-oxo-4-(4-pentylphenyl)butanoic acid” is 276.37 g/mol . The exact structure of this compound is not provided in the search results.


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “2,2-Dimethyl-4-oxo-4-(4-pentylphenyl)butanoic acid” are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis Approaches : Research has been conducted on synthesizing related compounds, such as methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, using methods like N-alkylation and carbamoylation, which could be relevant for synthesizing derivatives of 2,2-dimethyl-4-oxo-4-(4-pentylphenyl)butanoic acid (Vaid et al., 2014).

  • Chemical Structure Analysis : Studies on similar compounds, like W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, offer insights into the structural and electrochemical properties that could be applicable to 2,2-dimethyl-4-oxo-4-(4-pentylphenyl)butanoic acid (Kowalski et al., 2009).

Biomedical and Biological Research

  • Biological Activity Assessment : The compound 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, which shares structural similarities, has been used to synthesize heterocyclic compounds with antimicrobial and antifungal activities, suggesting potential biomedical applications for structurally related compounds (Sayed et al., 2003).

  • Spectroscopic Investigations : Research on compounds like 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid includes spectroscopic investigation and molecular docking, which are key techniques that can be applied to the analysis and potential drug design involving 2,2-dimethyl-4-oxo-4-(4-pentylphenyl)butanoic acid (Vanasundari et al., 2017).

Industrial and Material Science

  • Application in Material Science : Studies on 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid and its use in the optical gating of synthetic ion channels indicate potential applications in material science, particularly in the development of light-responsive materials and devices (Ali et al., 2012).

  • Autoxidation Studies : Autoxidation research on compounds like neopentyl butanoate and related esters provides valuable insights into chemical stability and reaction pathways, relevant for understanding the behavior of 2,2-dimethyl-4-oxo-4-(4-pentylphenyl)butanoic acid under various conditions (Smith et al., 2000).

properties

IUPAC Name

2,2-dimethyl-4-oxo-4-(4-pentylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-4-5-6-7-13-8-10-14(11-9-13)15(18)12-17(2,3)16(19)20/h8-11H,4-7,12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSLWSQQCPCJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid

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